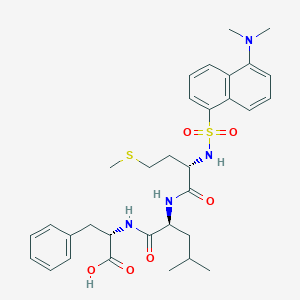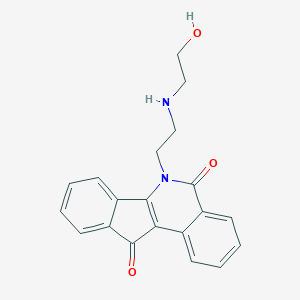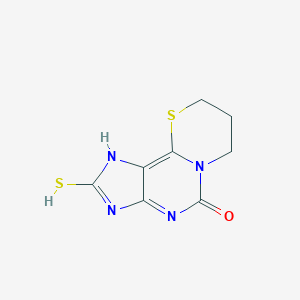
ThPur
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ThPur, also known as Thiazole Purine, is a compound that has gained attention in scientific research due to its potential therapeutic applications. ThPur is a synthetic compound that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for drug development. In
Mécanisme D'action
ThPur works by modulating various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes that are involved in inflammation and tumor growth. ThPur also has antioxidant properties, which help to protect cells from oxidative stress. Additionally, ThPur has been shown to have neuroprotective effects, which may be beneficial for the treatment of neurological disorders.
Effets Biochimiques Et Physiologiques
ThPur has a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes that are involved in the inflammatory response. ThPur also has antioxidant properties, which help to protect cells from oxidative stress. Additionally, ThPur has been shown to have antitumor properties, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ThPur in lab experiments is its high purity. The synthesis method has been optimized to produce a pure product, which is important for scientific research. Additionally, ThPur has a wide range of biochemical and physiological effects, making it a versatile compound for use in a variety of experiments. However, one limitation of using ThPur in lab experiments is that it is a synthetic compound, which may limit its applicability to natural systems.
Orientations Futures
For the study of ThPur include the development of ThPur-based drugs, further research into its mechanism of action, and optimization of the synthesis method.
Méthodes De Synthèse
ThPur is synthesized through a multi-step process that involves the reaction of thiazole with purine. The reaction is catalyzed by a specific enzyme, which helps to ensure the purity of the final product. The synthesis method has been optimized to produce high yields of ThPur, which is important for its use in scientific research.
Applications De Recherche Scientifique
ThPur has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for drug development. ThPur has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
146404-36-6 |
|---|---|
Nom du produit |
ThPur |
Formule moléculaire |
C8H8N4OS2 |
Poids moléculaire |
240.3 g/mol |
Nom IUPAC |
2-sulfanylidene-3,7,8,9-tetrahydro-1H-[1,3]thiazino[2,3-f]purin-5-one |
InChI |
InChI=1S/C8H8N4OS2/c13-8-11-5-4(9-7(14)10-5)6-12(8)2-1-3-15-6/h1-3H2,(H2,9,10,11,13,14) |
Clé InChI |
CKEWFMNZSAGZMS-UHFFFAOYSA-N |
SMILES isomérique |
C1CN2C(=C3C(=NC2=O)N=C(N3)S)SC1 |
SMILES |
C1CN2C(=C3C(=NC2=O)NC(=S)N3)SC1 |
SMILES canonique |
C1CN2C(=C3C(=NC2=O)N=C(N3)S)SC1 |
Synonymes |
2,3,8,9-tetrahydro-2-thioxo-7H-(1,3)thiazino(2,3-i)purin-5-(1H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



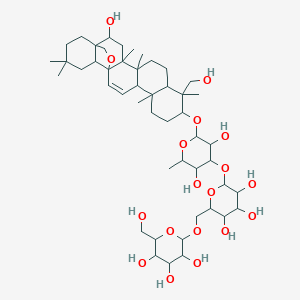
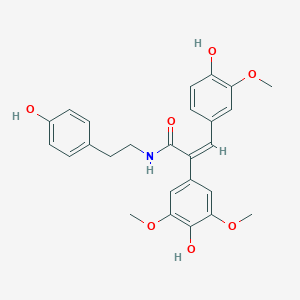
![3-[(Z)-but-1-enyl]pyridine](/img/structure/B115430.png)
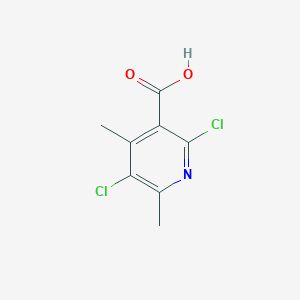
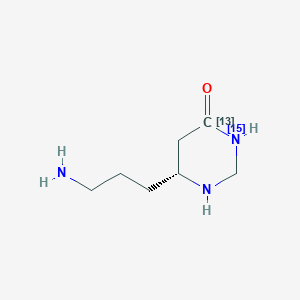
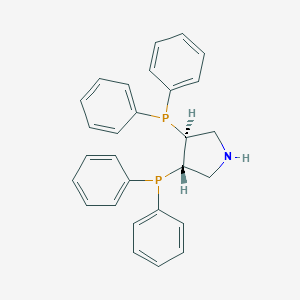
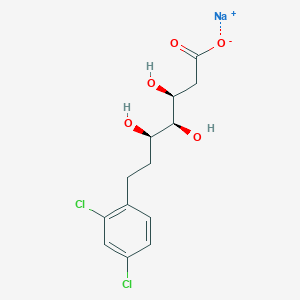
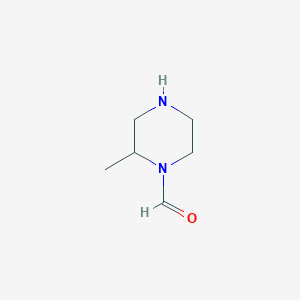
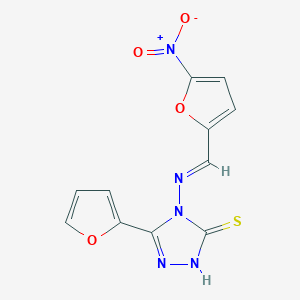
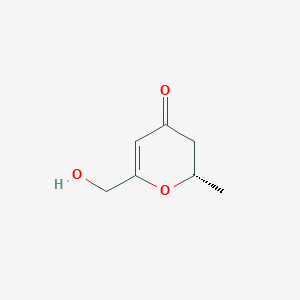
![1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1h-imidazole](/img/structure/B115452.png)
